5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves several steps. One common method includes the reaction of naphthalen-1-ylmethyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phosphorus pentasulfide (P2S5) to yield the desired thiadiazole compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with hydrophobic regions of proteins and cell membranes . This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its antiproliferative and anticancer effects .
Comparison with Similar Compounds
5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
4-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol: This compound has a similar structure but differs in the position of the substituents on the thiadiazole ring.
5-[(Phenylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol: This compound has a phenyl group instead of a naphthyl group, leading to different chemical and biological properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(naphthalen-1-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c16-12-14-15-13(18-12)17-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDYVOORZSSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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